molecular formula C15H21N3O2 B2748105 (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one CAS No. 2097939-86-9

(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

Cat. No. B2748105
M. Wt: 275.352
InChI Key: PWEPXKOWJCVTIY-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one, also known as DMPO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPO is a piperidine derivative that has been synthesized through various methods and has been found to have potential applications in various fields of research.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one, through its structural components, might relate to the research on dipeptidyl peptidase IV (DPP IV) inhibitors. These compounds are significant for their role in the treatment of type 2 diabetes mellitus by inhibiting the degradation of incretin hormones, thereby promoting insulin secretion. The intense research in finding new DPP IV inhibitors is motivated by the need for compounds with minimal side effects and improved therapeutic profiles (Mendieta, Tarragó, & Giralt, 2011).

Synthesis of N-heterocycles

The compound's structural features, particularly the presence of a pyrimidinyl group, highlight its potential utility in the synthesis of N-heterocycles. N-heterocycles are foundational to many natural products and therapeutically relevant compounds. Their synthesis often involves enantioselective methods that yield highly functionalized molecules, underscoring the compound's importance in medicinal chemistry and drug development (Philip et al., 2020).

Biological Activities of Piper Species

While not directly mentioning (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one, research on Piper species and their derivatives showcases a broad spectrum of biological activities, including antimicrobial, antiprotozoal, and cytotoxic effects. This indicates the potential of structurally related compounds to contribute to novel therapeutic strategies against various diseases (da Silva et al., 2017).

Anti-inflammatory Activities of Pyrimidines

Pyrimidine derivatives, similar in structure to the core of the compound , exhibit significant anti-inflammatory effects. These effects are attributed to their inhibitory actions on various inflammatory mediators, suggesting that (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one might also possess anti-inflammatory properties, which could be explored for therapeutic applications (Rashid et al., 2021).

properties

IUPAC Name

(E)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-4-6-14(19)18-8-5-7-13(10-18)20-15-16-11(2)9-12(3)17-15/h4,6,9,13H,5,7-8,10H2,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEPXKOWJCVTIY-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

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